

Application Notes: Reversing Multidrug Resistance in Cell Lines with Tariquidar

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Compound of Interest		
Compound Name:	Tariquidar dihydrochloride	
Cat. No.:	B2773074	Get Quote

Introduction

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp, or ABCB1), the product of the MDR1 gene, is a prominent member of this family. It functions as an ATP-dependent efflux pump, actively expelling a wide range of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2]

Tariquidar (XR9576) is a potent, third-generation, noncompetitive inhibitor of P-gp.[3][4] It binds to P-gp with high affinity (Kd of approximately 5.1 nM), inhibiting its ATPase activity and consequently blocking the drug efflux function.[5][6] This restores the sensitivity of MDR cancer cells to P-gp substrate chemotherapeutics.[2][7] Unlike first and second-generation inhibitors, Tariquidar exhibits high specificity and potency at low nanomolar concentrations (typically 25-100 nM) and has a long duration of action, persisting for over 22 hours in vitro after its removal from the culture medium.[2][5][8] While highly selective for P-gp, it's noteworthy that at higher concentrations (≥100 nM), Tariquidar may also inhibit the activity of other ABC transporters like ABCG2 (BCRP) and ABCC10 (MRP7).[9][10]

These application notes provide detailed protocols for utilizing Tariquidar to functionally reverse P-gp-mediated multidrug resistance in cancer cell lines.

Mechanism of Action: P-gp Inhibition by Tariquidar



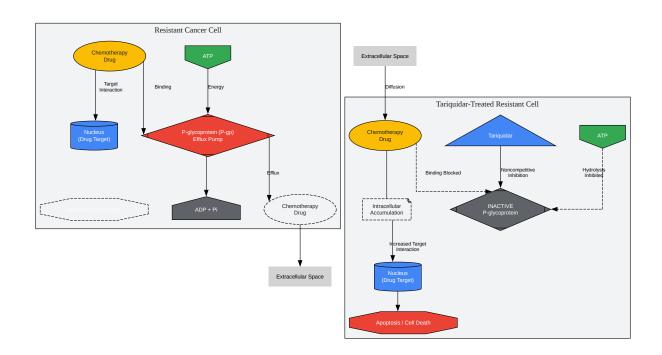
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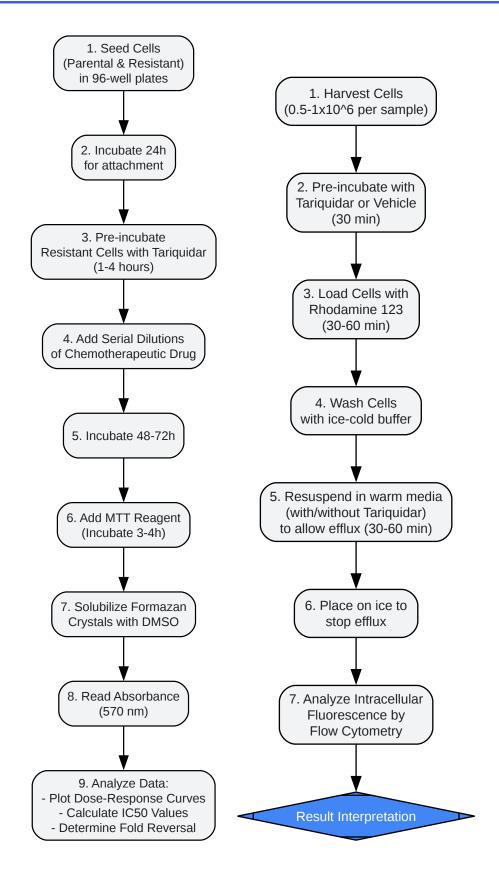
P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell. Chemotherapeutic drugs that are P-gp substrates enter the cell via passive diffusion but are then recognized and effluxed by P-gp. This pumping action keeps the intracellular drug concentration below a cytotoxic threshold, conferring resistance.

Tariquidar acts as a noncompetitive inhibitor, meaning it does not compete with the chemotherapeutic drug for the same binding site.[3][5] Instead, it binds to a distinct modulatory site on P-gp.[6] This binding event is thought to lock the transporter in a conformation that is unable to bind or hydrolyze ATP effectively, thus inactivating the pump.[4][11] As a result, the efflux of co-administered chemotherapeutic agents is blocked, leading to their intracellular accumulation and the restoration of their cytotoxic effects.









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